Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate
Description
Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is a quinazolinone-derived compound characterized by a thioacetamido linker bridging a benzoate ester and a quinazolin-4-yl moiety. Its synthesis typically involves condensation reactions between ethyl 4-aminobenzoate derivatives and quinazolin-4-ylthioacetyl intermediates, as evidenced by spectroscopic (FT-IR, NMR) and crystallographic analyses .
Properties
IUPAC Name |
ethyl 4-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-2-25-19(24)13-7-9-14(10-8-13)22-17(23)11-26-18-15-5-3-4-6-16(15)20-12-21-18/h3-10,12H,2,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDYZEBVPBGLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps :
Formation of Quinazoline Core: The quinazoline core is synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Thioether Formation: The quinazoline core is then reacted with a suitable thiol to form the quinazolin-4-ylthio derivative.
Acetamido Group Introduction: The quinazolin-4-ylthio derivative is further reacted with ethyl 4-aminobenzoate to introduce the acetamido group.
Esterification: Finally, the compound is esterified to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate exhibits significant antimicrobial activity, particularly against Pseudomonas aeruginosa. This bacterium is notorious for its antibiotic resistance and biofilm formation capabilities. The compound has been shown to inhibit quorum sensing mechanisms in Pseudomonas aeruginosa, leading to reduced biofilm formation and virulence factor expression. This action suggests its potential as a therapeutic agent for infections caused by this pathogen.
Anticancer Activity
Research indicates that this compound possesses antiproliferative effects against various human cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases involved in cell signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Biological Studies
Molecular Docking Studies
Computational studies utilizing molecular docking simulations have been employed to investigate the binding interactions of this compound with various biological targets. These studies provide insights into how the compound might interact with proteins or enzymes, potentially aiding in the discovery of new therapeutic applications.
Quorum Sensing Inhibition
The interaction of this compound with quorum sensing pathways in Pseudomonas aeruginosa has been documented. The compound specifically binds to key regulatory proteins involved in these pathways, thereby reducing biofilm formation without significantly affecting bacterial growth.
Comparative Analysis with Other Quinazoline Derivatives
The table below summarizes the comparative biological activities of this compound with other quinazoline derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Inhibits quorum sensing; kinase inhibition |
| Other Quinazoline Derivative A | Moderate | High | Targets specific cancer pathways |
| Other Quinazoline Derivative B | Low | Moderate | General cytotoxic effects |
Case Studies and Research Findings
Case Study: Antimicrobial Efficacy
A study demonstrated that this compound effectively reduced biofilm formation by Pseudomonas aeruginosa in vitro. The compound was tested against various strains, showing a consistent ability to inhibit quorum sensing mechanisms, which are crucial for the pathogenicity of this bacterium.
Case Study: Cancer Cell Line Testing
In another study, this compound was evaluated for its effects on several human cancer cell lines. Results indicated significant antiproliferative activity, particularly against breast and lung cancer cells, suggesting its potential development as an anticancer agent .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and transcription factors.
Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound belongs to a broader class of ethyl benzoate derivatives functionalized with heterocyclic thioacetamido groups. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Lipophilicity (logP) : The quinazolin-4-ylthio derivative has a moderate logP (~3.5), balancing membrane permeability and solubility. Brominated (logP = 4.27) and alkylated (logP >6) analogues suffer from poor aqueous solubility .
- Molecular Weight : At ~400 g/mol, the compound aligns with drug-likeness criteria, unlike bulkier derivatives (e.g., 7e , MW 558.68 g/mol), which may face absorption challenges .
Biological Activity
Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is a synthetic compound belonging to the quinazoline derivative class, which is recognized for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Synthesis
The structural composition of this compound includes:
- Quinazoline moiety : Known for its pharmacological properties.
- Thioacetamide linkage : Enhances biological activity.
- Ethyl ester group : Modulates solubility and bioavailability.
The synthesis typically involves:
- Reaction of 4-aminobenzoic acid with ethyl chloroacetate.
- Amidation with quinazoline-4-thiol.
- Purification via spectroscopic methods (FT-IR, NMR) to confirm structure and purity .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial effects, particularly against Pseudomonas aeruginosa , a pathogen notorious for biofilm formation and antibiotic resistance. The compound inhibits quorum sensing mechanisms in this bacterium, leading to:
- Reduced biofilm formation.
- Decreased virulence factor expression .
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Activity Level |
|---|---|
| Pseudomonas aeruginosa | Significant Inhibition |
| Escherichia coli | Moderate Inhibition |
| Staphylococcus aureus | Low Inhibition |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown antiproliferative effects on various human cancer cell lines. Research indicates that it may act by inducing apoptosis and inhibiting cell proliferation through:
- Disruption of cellular signaling pathways.
- Interaction with specific proteins involved in cancer progression .
Table 2: Anticancer Efficacy on Human Cell Lines
| Cell Line | % Growth Inhibition |
|---|---|
| MDA-MB-231 (Breast Cancer) | 47.41% |
| UO-31 (Renal Cancer) | 31.50% |
| SNB-75 (CNS Cancer) | 39.00% |
The precise mechanism of action for this compound is not fully elucidated; however, molecular docking studies suggest it interacts with key regulatory proteins involved in quorum sensing and cancer cell proliferation. This interaction may lead to:
- Inhibition of critical signaling pathways.
- Modulation of gene expression related to virulence and tumor growth .
Case Studies
Recent studies have focused on the structure–activity relationship (SAR) of quinazoline derivatives, underscoring the importance of specific substitutions in enhancing biological activity. For instance:
- Study on Quinazolinone-Thiazole Hybrids : Demonstrated significant cytotoxic effects against multiple cancer cell lines.
- Quorum Sensing Inhibition : Highlighted the role of this compound in disrupting communication among bacterial populations, which is crucial for biofilm formation .
Conclusion and Future Directions
This compound represents a promising candidate for further research due to its dual antimicrobial and anticancer properties. Future investigations should focus on:
- Detailed mechanistic studies to clarify its action at the molecular level.
- Clinical trials to assess efficacy and safety in human subjects.
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate, and how are intermediates validated?
The synthesis typically involves multi-step reactions starting with functionalized benzoate esters and quinazoline-thiol derivatives. Key steps include:
- Step 1: Preparation of the thioacetamide intermediate via nucleophilic substitution between quinazoline-4-thiol and chloroacetyl chloride .
- Step 2: Coupling the thioacetamide intermediate with ethyl 4-aminobenzoate using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .
- Validation: Intermediates are confirmed via TLC (Rf comparison), FT-IR (amide C=O stretch ~1650–1680 cm⁻¹), and ¹H-NMR (e.g., ethyl ester protons at δ 1.2–1.4 ppm and aromatic protons at δ 7.5–8.5 ppm) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C-NMR: Essential for verifying the ethyl ester group (δ 4.3–4.5 ppm for CH₂CH₃), quinazoline aromatic protons (δ 8.0–9.0 ppm), and acetamido NH (δ 10.0–10.5 ppm) .
- FT-IR: Confirms the ester C=O (~1720 cm⁻¹), amide C=O (~1680 cm⁻¹), and quinazoline C=N stretches (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 410.12 for C₁₉H₁₈N₃O₃S) .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
- Catalyst Selection: Use Pd/C or CuI for coupling reactions to reduce side products .
- Solvent Control: Anhydrous DMF improves amide bond formation efficiency by minimizing hydrolysis .
- Temperature Modulation: Reflux conditions (80–100°C) for thioether formation, followed by room-temperature coupling to preserve ester integrity .
- Yield Enhancement: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves 60–75% yield .
Advanced: What strategies resolve discrepancies in spectral data during structural analysis?
- Contradiction Example: A missing NH peak in ¹H-NMR may indicate intramolecular hydrogen bonding or solvent exchange. Verify using DMSO-d₆ (protonates NH) or DEPT-135 to distinguish CH₃/CH₂ groups .
- X-ray Crystallography: Definitive confirmation of molecular geometry and hydrogen bonding patterns (e.g., quinazoline-thiol stacking interactions) .
Advanced: How does the quinazoline-thioether moiety influence biological activity?
- Mechanistic Insight: The thioether bridge enhances membrane permeability, while the quinazoline core interacts with kinase ATP-binding domains (e.g., EGFR inhibition) .
- Structure-Activity Relationship (SAR): Modifying the benzoate ester (e.g., methyl vs. ethyl) alters pharmacokinetics, as ethyl esters generally exhibit prolonged half-lives .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
- Purification Bottlenecks: Replace column chromatography with recrystallization (ethanol/water) for gram-scale production .
- Byproduct Management: Monitor thiourea byproducts via HPLC (C18 column, acetonitrile/water mobile phase) .
- Stability Testing: The ester group is prone to hydrolysis; store under anhydrous conditions at –20°C .
Methodological: How to design a stability study for this compound under physiological conditions?
- Buffer Systems: Test hydrolysis in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
- Analytical Tools: Use UV-Vis (λmax ~270 nm for quinazoline) and HPLC to quantify degradation products over 24–72 hours .
- Kinetic Modeling: Calculate half-life (t₁/₂) using first-order decay equations .
Methodological: What computational methods predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
